6-Dehydro Prednisolone
Overview
Description
6-Dehydro Prednisolone: is a synthetic glucocorticoid derived from prednisoloneThis compound is a metabolite of prednisolone and is found in human urine . Glucocorticoids like this compound are known for their anti-inflammatory and immunosuppressive properties, making them valuable in the treatment of various inflammatory and autoimmune conditions.
Mechanism of Action
- GRs play a crucial role in regulating gene expression by binding to specific DNA sequences. Upon activation, they modulate transcription of anti-inflammatory and immunosuppressive genes .
- By inhibiting pro-inflammatory cytokines and enzymes, it mitigates inflammation and allergic reactions .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
6-Dehydro Prednisolone is involved in various biochemical reactions. It is a metabolite of prednisolone , which is a glucocorticoid that is widely used for the treatment of inflammation, autoimmune diseases, and cancer . The conversion of prednisone to prednisolone, and possibly to this compound, involves the enzyme 11β-hydroxysteroid dehydrogenase .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of prednisolone, given their structural similarity. Prednisolone has been shown to have significant effects on macrophage oxidative stress and lipid metabolism . It reduces triglyceride and cholesterol accumulation in macrophages .
Molecular Mechanism
It is known that prednisolone, from which this compound is derived, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on prednisone, a related compound, have shown that its initial or maximum concentration and trough concentration were lower when the drug was administered in the early morning .
Dosage Effects in Animal Models
Studies on prednisone and prednisolone have shown that they have significant effects on lipid metabolism in mice .
Metabolic Pathways
It is known that prednisone and prednisolone share metabolic (CYP3A) and transporter (P-gp) pathways with ciclosporin, tacrolimus, and sirolimus .
Transport and Distribution
Prednisolone and prednisone have a moderate apparent volume of distribution and penetrate quickly into the kidneys, intestine, skin, liver, and muscle .
Subcellular Localization
The localization of proteins and other biomolecules can be predicted using various computational tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro Prednisolone typically involves the chemical modification of prednisolone. One common method includes the oxidation of prednisolone to introduce the double bond at position 6. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin obtained from plants. The process involves multiple steps of chemical and biotechnological transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can regenerate the hydroxyl groups .
Scientific Research Applications
Chemistry: 6-Dehydro Prednisolone is used as a reference standard in analytical chemistry for the detection and quantification of corticosteroids in biological samples .
Biology: In biological research, it serves as a tool to study the metabolism and pharmacokinetics of glucocorticoids. It helps in understanding the metabolic pathways and the effects of structural modifications on biological activity .
Medicine: Clinically, this compound is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for conditions such as rheumatoid arthritis and asthma .
Industry: In the pharmaceutical industry, it is used in the development and quality control of corticosteroid medications. It ensures the consistency and efficacy of glucocorticoid drugs .
Comparison with Similar Compounds
Prednisolone: A glucocorticoid with a hydroxyl group at position 11 instead of a double bond at position 6.
Prednisone: A prodrug that is converted to prednisolone in the body.
Dexamethasone: A more potent glucocorticoid with additional fluorination at position 9.
Deflazacort: A corticosteroid with a methyloxazoline ring at position 16, 17.
Uniqueness: 6-Dehydro Prednisolone is unique due to the presence of the double bond at position 6, which alters its chemical and biological properties compared to other glucocorticoids. This structural modification can affect its metabolic stability, receptor binding affinity, and overall pharmacological profile .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFSJFFZKKRVOE-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279501 | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-64-7 | |
Record name | delta6-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.6-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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